5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5,7-diphenyl-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5/c1-3-9-19(10-4-1)21-16-29(20-11-5-2-6-12-20)24-22(21)23(27-17-28-24)26-15-18-8-7-13-25-14-18/h1-14,16-17H,15H2,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSOKGWLTXTAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CN=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.
Substitution Reactions: The phenyl and pyridinyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5,7-diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at the N4-Amine Position
The N4-amine substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Findings :
- Electron-withdrawing groups (e.g., Br, Cl, F) increase lipophilicity but may reduce solubility .
- Pyridin-3-ylmethyl vs. pyridin-2-ylmethyl : The position of the pyridine nitrogen affects intermolecular interactions. For example, pyridin-2-ylmethyl derivatives may exhibit distinct kinase selectivity profiles due to altered hydrogen bonding .
Substituent Variations at Positions 5 and 7
The diphenyl groups at positions 5 and 7 differentiate the target compound from other analogs:
Key Findings :
- Diphenyl groups enhance binding to hydrophobic enzyme pockets but may reduce aqueous solubility.
- Smaller substituents (e.g., methyl) improve solubility but may weaken target affinity .
Biological Activity
5,7-Diphenyl-N-[(pyridin-3-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrrolo[2,3-d]pyrimidine class, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of phenyl and pyridine substituents enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4 |
| Molecular Weight | 312.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit various mechanisms of action:
- Inhibition of Kinases : Several studies have highlighted the ability of these compounds to inhibit kinases such as NF-κB inducing kinase (NIK), which plays a crucial role in inflammatory responses and cancer progression .
- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various pathogens, making it a candidate for further development in treating infections .
Antimicrobial Evaluation
In vitro studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant antimicrobial activity. For instance, compounds tested against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .
Table 2: Antimicrobial Activity
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 5,7-Diphenyl... | 0.22 | 0.25 | 70 |
| Ciprofloxacin | 1.0 | 2.0 | 50 |
Case Studies
- NF-κB Inhibition : A study identified a derivative similar to our compound that effectively inhibited NIK with an IC50 value lower than previously known inhibitors . This indicates potential for use in conditions characterized by excessive NF-κB activation.
- Synergistic Effects : Research has shown that combining this compound with existing antibiotics like Ciprofloxacin enhances their efficacy against resistant strains of bacteria .
Toxicity and Safety Profile
Preliminary toxicity assessments have indicated low hemolytic activity (% lysis range from 3.23% to 15.22%), suggesting a favorable safety profile for further development .
Q & A
Q. Resolving NMR discrepancies :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon couplings .
- Variable temperature NMR : Mitigates signal broadening caused by dynamic processes (e.g., rotamer interconversion) .
Basic: What methodological approaches are recommended for assessing the solubility and stability of this compound under various experimental conditions?
Answer:
- Solubility screening : Test in solvents (DMSO, ethanol, PBS) via saturation shake-flask method, analyzed by HPLC .
- Stability assays :
- Storage recommendations : Lyophilized form at -20°C in amber vials to prevent photodegradation .
Advanced: How can researchers design experiments to evaluate the compound's inhibitory activity against tyrosine kinases, and what controls are essential?
Answer:
Experimental design :
Q. Critical controls :
- Positive controls : Known inhibitors (e.g., gefitinib for EGFR) to validate assay conditions .
- Vehicle controls : DMSO (≤0.1% v/v) to rule out solvent toxicity .
- Off-target checks : Kinase profiling panels (e.g., Eurofins KinaseScan) to assess selectivity .
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) when modifying substituents on the pyrrolo[2,3-d]pyrimidine core?
Answer:
- Systematic substitution : Vary substituents at positions 5, 7, and N4 (e.g., phenyl, pyridyl, or alkyl groups) and compare IC50 values .
- Key SAR findings :
- Computational modeling : Docking studies (AutoDock Vina) predict binding poses; MD simulations refine stability .
Advanced: How should researchers address discrepancies between in vitro and cellular activity data for this compound?
Answer:
Potential causes :
- Solubility limitations : Poor aqueous solubility reduces cellular uptake; use nanoformulations (e.g., liposomes) .
- Metabolic instability : Screen for cytochrome P450 metabolism using liver microsomes; introduce metabolically stable groups (e.g., fluorine) .
- Off-target effects : Employ CRISPR-edited cell lines to isolate target-specific activity .
Q. Validation steps :
- Cellular target engagement : Use thermal shift assays or CETSA to confirm target binding in cells .
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with efficacy .
Advanced: What computational methods are suitable for predicting the binding mode of this compound with potential biological targets?
Answer:
- Molecular docking : Use Schrödinger Glide or GOLD to predict binding poses in kinase ATP pockets .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and key residue interactions .
- Free energy calculations : MM-PBSA/GBSA quantifies binding affinity changes upon substituent modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
